molecular formula C22H22N2OS B11420733 1-[4-(2-methylphenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole

1-[4-(2-methylphenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole

Cat. No.: B11420733
M. Wt: 362.5 g/mol
InChI Key: FNWKGMANMFVXSL-UHFFFAOYSA-N
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Description

1-[4-(2-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a thiophene ring, and a phenoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxybutyl Intermediate: The synthesis begins with the reaction of 2-methylphenol with 1,4-dibromobutane under basic conditions to form 4-(2-methylphenoxy)butane.

    Formation of the Benzodiazole Ring: The next step involves the cyclization of 2-aminothiophene with o-phenylenediamine in the presence of a suitable catalyst to form the benzodiazole ring.

    Coupling Reaction: Finally, the phenoxybutyl intermediate is coupled with the benzodiazole-thiophene intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or thiophene rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[4-(2-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE
  • 1-[4-(2-CHLOROPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE
  • 1-[4-(2-METHYLPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE

Uniqueness

1-[4-(2-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the thiophene and phenoxybutyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H22N2OS

Molecular Weight

362.5 g/mol

IUPAC Name

1-[4-(2-methylphenoxy)butyl]-2-thiophen-2-ylbenzimidazole

InChI

InChI=1S/C22H22N2OS/c1-17-9-2-5-12-20(17)25-15-7-6-14-24-19-11-4-3-10-18(19)23-22(24)21-13-8-16-26-21/h2-5,8-13,16H,6-7,14-15H2,1H3

InChI Key

FNWKGMANMFVXSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4=CC=CS4

Origin of Product

United States

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